molecular formula C20H19NO4 B12937354 5-(Dimethylcarbamoyl)-2-methylphenyl 2H-chromene-3-carboxylate

5-(Dimethylcarbamoyl)-2-methylphenyl 2H-chromene-3-carboxylate

Cat. No.: B12937354
M. Wt: 337.4 g/mol
InChI Key: MAHOHZWPBRNVGL-UHFFFAOYSA-N
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Description

5-(Dimethylcarbamoyl)-2-methylphenyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromenes. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylcarbamoyl)-2-methylphenyl 2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of salicylaldehyde derivatives with ethyl acetoacetate in the presence of a base, followed by further functionalization to introduce the dimethylcarbamoyl and methylphenyl groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylcarbamoyl)-2-methylphenyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

5-(Dimethylcarbamoyl)-2-methylphenyl 2H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Dimethylcarbamoyl)-2-methylphenyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Dimethylcarbamoyl)-2-methylphenyl 2H-chromene-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylcarbamoyl group, in particular, can enhance its interaction with biological targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

[5-(dimethylcarbamoyl)-2-methylphenyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C20H19NO4/c1-13-8-9-15(19(22)21(2)3)11-18(13)25-20(23)16-10-14-6-4-5-7-17(14)24-12-16/h4-11H,12H2,1-3H3

InChI Key

MAHOHZWPBRNVGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C)OC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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